

Ensitrelvir Synthesis and Purification: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ensitrelvir*

Cat. No.: *B8223680*

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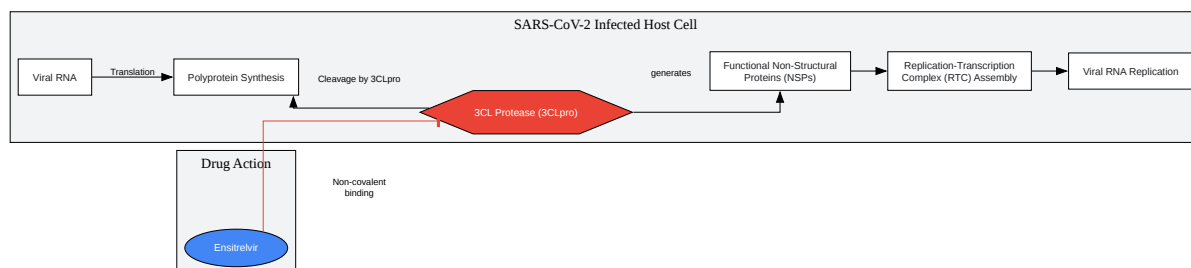
For Researchers, Scientists, and Drug Development Professionals

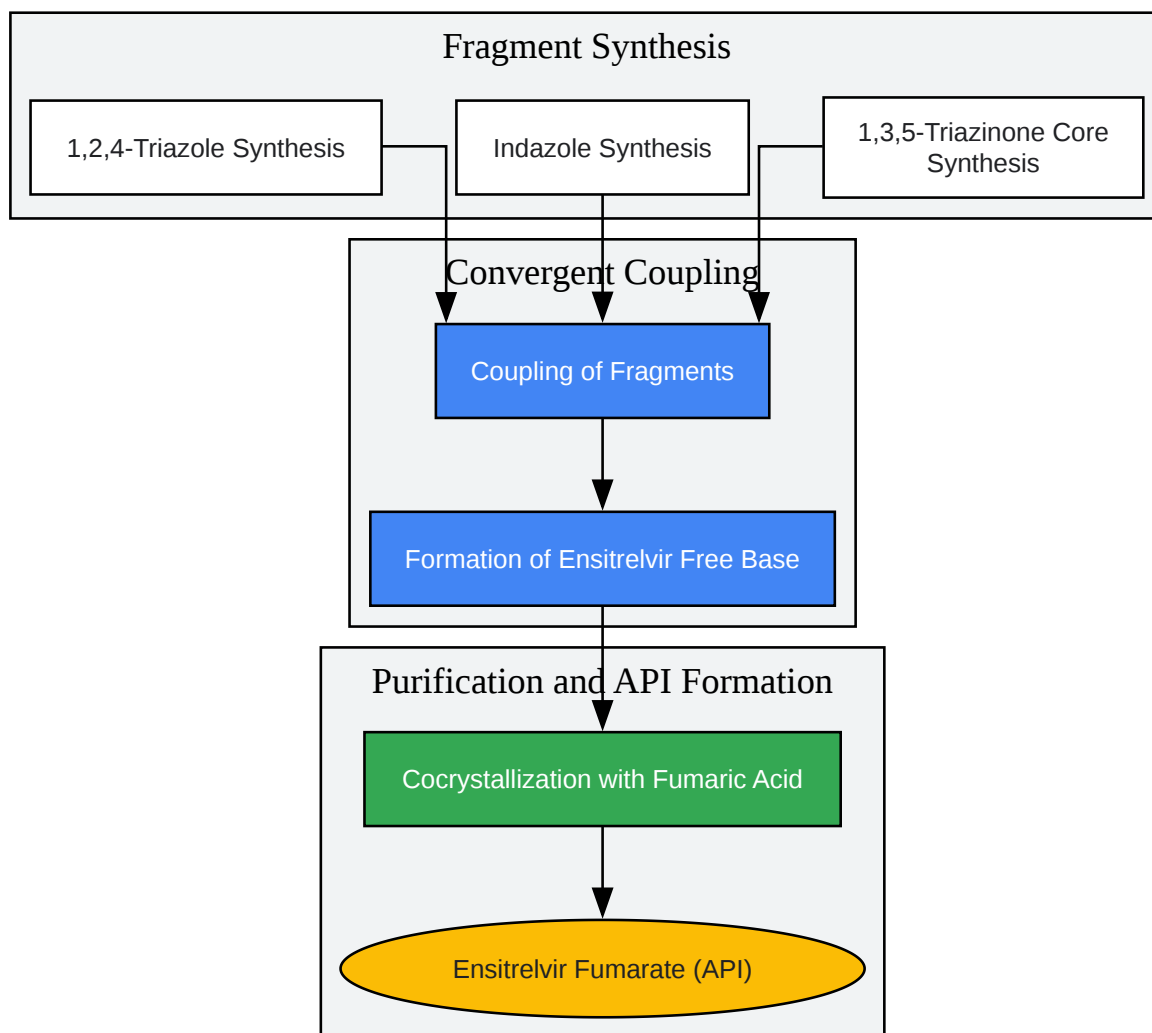
Abstract

Ensitrelvir (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.^{[1][2]} This document provides detailed application notes and protocols for the synthesis and purification of **Ensitrelvir**, based on a convergent manufacturing process. The synthesis involves the preparation of three key heterocyclic fragments—an indazole, a 1,2,4-triazole, and a 1,3,5-triazinone—followed by their sequential coupling. Purification of the final active pharmaceutical ingredient (API) is achieved through cocrystallization with fumaric acid, which enhances solubility and stability.^{[3][4]}

Mechanism of Action

Ensitrelvir functions by selectively inhibiting the SARS-CoV-2 3CL protease (also known as Mpro).^{[1][2]} This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the assembly of the viral replication-transcription complex. By binding to the active site of 3CLpro, **Ensitrelvir** blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.^[2]





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